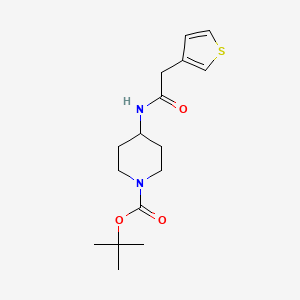

tert-Butyl 4-(2-(thiophen-3-yl)acetamido)piperidine-1-carboxylate

Description

"tert-Butyl 4-(2-(thiophen-3-yl)acetamido)piperidine-1-carboxylate" is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-(thiophen-3-yl)acetamido substituent at the 4-position. This compound belongs to a class of molecules designed for pharmaceutical exploration, particularly in targeting enzymes or pathogens.

Properties

IUPAC Name |

tert-butyl 4-[(2-thiophen-3-ylacetyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-16(2,3)21-15(20)18-7-4-13(5-8-18)17-14(19)10-12-6-9-22-11-12/h6,9,11,13H,4-5,7-8,10H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHJBEVNJHBUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901127694 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[2-(3-thienyl)acetyl]amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901127694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420894-90-1 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[2-(3-thienyl)acetyl]amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420894-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[2-(3-thienyl)acetyl]amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901127694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 4-(2-(thiophen-3-yl)acetamido)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Thiophene Moiety: The thiophene group is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halide derivative of the piperidine ring.

Acylation Reaction: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Esterification: The final step involves the esterification of the piperidine carboxylate with tert-butyl alcohol under acidic conditions.

Chemical Reactions Analysis

tert-Butyl 4-(2-(thiophen-3-yl)acetamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the acetamido group, using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

tert-Butyl 4-(2-(thiophen-3-yl)acetamido)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(thiophen-3-yl)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene moiety can interact with biological receptors, while the piperidine ring provides structural stability. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Research Implications and Gaps

- Target Compound : Further studies are needed to elucidate its biological activity, particularly against MBLs or Plasmodium species, given the efficacy of its analogs.

- Synthesis Optimization : The target compound’s yield and purity data are absent; adopting methods from 4h-1/4i-1 (e.g., Procedure A) may improve scalability .

- Safety Profiling : Pyridin-3-yl analog data highlight the need for toxicity studies on thiophene-containing derivatives.

Biological Activity

Tert-butyl 4-(2-(thiophen-3-yl)acetamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its research findings.

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This can be achieved from 4-piperidone followed by protection with a tert-butyl group.

- Introduction of the Thiophen-3-yl Group : The thiophene moiety is introduced via acylation or other coupling reactions.

- Final Esterification : The carboxylic acid is converted to the tert-butyl ester.

The molecular formula of this compound is with a molecular weight of approximately 281.40 g/mol .

The biological activity of this compound can be attributed to its interaction with various biological targets. The thiophene group enhances the compound's ability to engage in π–π stacking and hydrogen bonding with proteins, potentially modulating enzyme activities or receptor interactions .

2.2 Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Potential : Certain piperidine derivatives have demonstrated cytotoxic effects in cancer cell lines, suggesting that this compound may also possess similar properties .

3. Case Studies and Research Findings

Several studies have explored the biological implications of piperidine derivatives, including those related to the thiophene moiety:

4. Conclusion

This compound represents a promising candidate for further pharmacological exploration due to its unique structural features and potential biological activities. Future research should focus on detailed in vitro and in vivo studies to fully elucidate its therapeutic potential and optimize its efficacy against specific biological targets.

Q & A

Q. What are the key synthetic steps for preparing tert-Butyl 4-(2-(thiophen-3-yl)acetamido)piperidine-1-carboxylate?

- Methodological Answer : The synthesis involves coupling tert-butyl 4-iodopiperidine-1-carboxylate with 3-bromothiophene via a palladium-catalyzed cross-coupling reaction. Subsequent acylation introduces the acetamido group. Purification is achieved using flash chromatography (SiO₂, cyclohexane/CH₂Cl₂ gradient), yielding the compound as a brown oil (63% yield). Reaction optimization includes controlling temperature and catalyst loading to minimize side products .

Q. How is the compound characterized to confirm its structure?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C-NMR to verify proton environments and carbon frameworks, mass spectrometry (ESI) for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹). For example, in related piperidine derivatives, NMR signals for the tert-butyl group appear as a singlet at ~1.4 ppm, while thiophene protons resonate between 6.8–7.5 ppm .

Q. What are standard protocols for assessing preliminary biological activity?

- Methodological Answer : Initial screening uses in vitro assays (e.g., enzyme inhibition, receptor binding) with dose-response curves (0.1–100 µM). For analogs, trifluoroacetamido-substituted piperidines are tested against targets like proteases or kinases, with IC₅₀ values calculated using nonlinear regression. Positive controls (e.g., known inhibitors) and solvent controls (DMSO ≤1%) are critical to validate results .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproducts?

- Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and reaction stoichiometry (1.2 eq of 3-bromothiophene). Solvent choice (DMF vs. THF) and temperature (80–100°C) influence coupling efficiency. Monitoring via TLC/HPLC at intermediate steps ensures purity. For example, replacing NaH with K₂CO₃ in acylation steps reduces side reactions in analogous compounds .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like kinases or GPCRs. Input the compound’s 3D structure (optimized with DFT at B3LYP/6-31G ) into protein active sites (PDB: e.g., 4LOM for kinase targets). Free energy calculations (MM-PBSA) quantify binding affinities. Validate predictions with SPR (surface plasmon resonance) for kinetic analysis (ka/kd) .

Q. How are spectral data contradictions resolved (e.g., unexpected NMR splitting)?

- Methodological Answer : Use 2D-NMR (COSY, HSQC) to assign overlapping signals. For example, piperidine ring protons may exhibit complex splitting due to conformational flexibility; variable-temperature NMR (25–60°C) can simplify patterns by reducing rotational barriers. Compare experimental data with computed shifts (GIAO method in Gaussian ) to identify discrepancies caused by solvation or tautomerism .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer : Synthesize analogs with modifications to the thiophene (e.g., 2-thienyl vs. 3-thienyl), acetamido linker (alkyl vs. aryl), or piperidine substituents. Test in parallel biological assays (e.g., IC₅₀ against malaria parasites for antimalarial SAR). Tabulate results:

| Analog Modification | Bioactivity (IC₅₀, nM) | Selectivity Index |

|---|---|---|

| Thiophene → Phenyl | 250 ± 12 | 5.2 |

| Acetamido → Propionamido | 180 ± 8 | 8.7 |

| tert-Butyl → Benzyl | >1000 | 1.1 |

Data trends reveal the criticality of thiophene positioning and amide length .

Data Contradiction Analysis

Q. Why do different studies report varying biological potencies for structurally similar compounds?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability (e.g., HEK293 vs. HeLa). Normalize data using internal standards and report Z’-factor for assay quality. Cross-validate with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. How to address inconsistencies in synthetic yields across labs?

- Methodological Answer : Document reagent lot numbers (purity ≥99%), moisture levels (use molecular sieves for anhydrous reactions), and equipment (e.g., microwave vs. oil bath heating). Reproduce reactions under inert atmospheres (N₂/Ar) and compare via DoE (Design of Experiments) to identify critical variables .

Safety and Handling

Q. What precautions are essential for handling this compound?

- Methodological Answer :

Use fume hoods , nitrile gloves, and lab coats. Avoid inhalation/contact (LD₅₀ data unavailable; treat as acute toxicity Cat. 4). Store at –20°C under nitrogen. Spill cleanup: adsorb with vermiculite, neutralize with 10% acetic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.